

# Application Notes: Molecular Surveillance of Sulfadoxine-Pyrimethamine (SP) Resistance in *Plasmodium falciparum*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *sulfadoxine-pyrimethamine*

Cat. No.: B1208122

[Get Quote](#)

## Introduction

**Sulfadoxine-Pyrimethamine (SP)** is a crucial antifolate drug combination historically used for the treatment and prevention of malaria. Despite its widespread use, the efficacy of SP has been severely compromised by the emergence and spread of drug-resistant *Plasmodium falciparum* parasites. Molecular surveillance, the use of molecular tools to monitor the prevalence and spread of drug resistance markers in parasite populations, has become an indispensable tool for national malaria control programs and public health decision-making.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This is particularly critical for guiding policies on intermittent preventive treatment in pregnancy (IPTp) and seasonal malaria chemoprevention (SMC), where SP remains a key intervention.<sup>[5]</sup><sup>[6]</sup>

## Mechanism of Action and Resistance

SP targets the folate biosynthesis pathway in *Plasmodium falciparum*, which is essential for DNA synthesis and parasite replication. Pyrimethamine inhibits the enzyme dihydrofolate reductase (DHFR), while sulfadoxine inhibits dihydropteroate synthase (DHPS).<sup>[7]</sup> Resistance to SP is primarily conferred by specific point mutations in the genes encoding these enzymes, *dhfr* and *dhps*, respectively.<sup>[7]</sup><sup>[8]</sup> The accumulation of these mutations leads to a stepwise increase in the level of drug resistance.

## Key Molecular Markers of SP Resistance

The primary molecular markers associated with SP resistance are single nucleotide polymorphisms (SNPs) in the dhfr and dhps genes.

- Pfdhfr: Mutations at codons N51I, C59R, and S108N are the most common markers for pyrimethamine resistance.<sup>[7]</sup> The triple mutant (N51I, C59R, and S108N) is highly prevalent in many malaria-endemic regions.<sup>[7]</sup>
- Pfdhps: Mutations at codons A437G and K540E are the key markers for sulfadoxine resistance.<sup>[7]</sup>

The combination of the dhfr triple mutant and the dhps double mutant (A437G and K540E) results in a "quintuple mutant" parasite, which is associated with a high level of SP resistance and treatment failure.<sup>[7]</sup> More recently, the emergence of the Pfdhps A581G mutation, in conjunction with the quintuple mutant, has been linked to even higher levels of resistance, sometimes referred to as "super-resistance," which can compromise the effectiveness of IPTp. <sup>[6][7]</sup>

## Data on SP Resistance Marker Prevalence

The prevalence of these molecular markers varies geographically and over time, highlighting the need for continuous surveillance. The following table summarizes quantitative data from various studies on the prevalence of key dhfr and dhps mutations.

| Region         | Country               | Sample Collection | Year(s) of Prev alence (%) | Pfdh fr N51I | Pfdh fr C59  | Pfdh ps A437      | Pfdh ps K540 | Pfdh ps A581 | Pfdh ps Muta nt         | Quin tuple (IRN GE) | Reference                         |
|----------------|-----------------------|-------------------|----------------------------|--------------|--------------|-------------------|--------------|--------------|-------------------------|---------------------|-----------------------------------|
|                |                       |                   |                            | Pfdh fr      | Pfdh fr      | Pfdh ps           | Pfdh ps      | Pfdh ps      | Pfdh ps                 | Pfdh ps             |                                   |
| West Africa    | Multip le             | 2012-2022         | High                       | High         | High         | High              | 3.4          | 9.8          | 3.4                     | [9]<br>[10]         |                                   |
| West Africa    | Nigeri a              | 2012-2022         | -                          | -            | -            | -                 | -            | -            | -                       | [9]<br>[10]         | High est prevalence in the region |
| West Africa    | Liberi a              | 2012-2022         | -                          | -            | -            | -                 | 24.3         | -            | -                       | [9]<br>[10]         |                                   |
| East Africa    | Multip le             | -                 | 88.6                       | 85.3         | 89.6         | 90.2              | 80.9         | -            | -                       | [11]                |                                   |
| East Africa    | Keny a                | 2014-2018         | 97.11                      | 90.57        | 96.45        | 90.89             | 89.45        | -            | -                       | [11]                |                                   |
| East Africa    | Keny a                | 2019-2023         | 82.03                      | 81.78        | 85.12        | 89.24             | 73.98        | -            | -                       | [11]                |                                   |
| Central Africa | São Tomé and Príncipe | 2002-2003         | -                          | -            | 97 (muta nt) | 66 (pure muta nt) | 0            | 0            | 66 (quad ruple muta nt) | [12]                |                                   |

|                 |                              | Demographic & Molecular Data |                             |                             |                      |                      |                     |          |               |
|-----------------|------------------------------|------------------------------|-----------------------------|-----------------------------|----------------------|----------------------|---------------------|----------|---------------|
|                 |                              | Age Group                    | Genotype                    | Genotype                    | Genotype             | Genotype             | Genotype            | Genotype | Genotype      |
| Central Africa  | Democratic Republic of Congo | >50                          | (triple mutant)             | (triple mutant)             | (triple mutant)      | -                    | <20 (double mutant) | -        | 0.9 - 12.8    |
| South Africa    | Mozaambique                  | -                            | -                           | -                           | -                    | -                    | -                   | -        | 52 (in place) |
| South east Asia | Thailand                     | High (quad multiple mutant)  | High (quad multiple mutant) | High (quad multiple mutant) | High (double mutant) | High (double mutant) | -                   | -        | [13]          |
|                 |                              |                              |                             |                             |                      |                      |                     |          | [14]          |

## Experimental Protocols

### Protocol 1: DNA Extraction from Dried Blood Spots (DBS) using Chelex-100

This protocol is adapted for the extraction of *Plasmodium falciparum* DNA from dried blood spots (DBS) on filter paper, a common method for sample collection in field settings.

#### Materials:

- Dried blood spots on filter paper (e.g., Whatman 3MM)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile scalpel or hole punch
- 5% Saponin in sterile PBS
- Sterile PBS

- 20% Chelex-100 resin in sterile water
- Water bath or heat block
- Microcentrifuge
- Sterile, nuclease-free water

**Procedure:**

- Using a sterile scalpel or hole punch, cut out a small piece (approximately 3 mm diameter) of the dried blood spot and place it into a sterile 1.5 mL microcentrifuge tube.
- Add 1 mL of 5% saponin in sterile PBS to the tube.
- Incubate at 4°C overnight (or at room temperature for 1 hour) to lyse red blood cells.
- Centrifuge at 10,000 x g for 2 minutes. Discard the supernatant.
- Wash the pellet by adding 1 mL of sterile PBS. Vortex briefly and centrifuge at 10,000 x g for 2 minutes. Discard the supernatant.
- Add 50 µL of 20% Chelex-100 suspension to the pellet.
- Vortex thoroughly to resuspend the pellet.
- Incubate the tube in a heat block or water bath at 100°C for 10 minutes.
- Vortex again and centrifuge at 10,000 x g for 2 minutes.
- Carefully transfer the supernatant containing the DNA to a new sterile microcentrifuge tube. Avoid transferring any Chelex beads.
- The extracted DNA is now ready for use in PCR or can be stored at -20°C.

## Protocol 2: Nested PCR for Amplification of Pfdhfr and Pfdhps Gene Fragments

This nested PCR protocol enhances the specificity and yield of the target gene fragments from clinical samples, which may contain low parasite densities.

**Materials:**

- Extracted *P. falciparum* genomic DNA
- Nuclease-free water
- 10x PCR buffer
- 10 mM dNTP mix
- 5 U/ $\mu$ L Taq DNA polymerase
- Forward and reverse primers for nest 1 and nest 2 reactions (see table below)
- Thermal cycler

**Primer Sequences:**

| Gene    | Primer Name | Sequence (5' - 3')                   |
|---------|-------------|--------------------------------------|
| Pfdhfr  | DHFR-F1     | TTT ATG ATG GAA CAA GTC<br>TGC G     |
| DHFR-R1 |             | TCT TTA TTT TCT TTT CTT<br>CAT TTT C |
| DHFR-F2 |             | TGA TGG AAC AAG TCT GCG<br>ACG TTT C |
| DHFR-R2 |             | GTT CAT TTT TCT TTT CTT<br>CAT TTT C |
| Pfdhps  | DHPS-F1     | TTA ATT TGT GTG GAT TCT<br>GTT TTA C |
| DHPS-R1 |             | AAT TTC CCT TTT TTA TTT<br>GTT TCT C |
| DHPS-F2 |             | TGT GTG GAT TCT GTT TTA<br>CCT TTA C |
| DHPS-R2 |             | CCT TTT TTA TTT GTT TCT<br>CAT GTT C |

Nest 1 PCR Reaction Mixture (25 µL total volume):

| Component              | Volume   | Final Concentration |
|------------------------|----------|---------------------|
| 10x PCR Buffer         | 2.5 µL   | 1x                  |
| 10 mM dNTPs            | 0.5 µL   | 200 µM              |
| Forward Primer (10 µM) | 0.5 µL   | 0.2 µM              |
| Reverse Primer (10 µM) | 0.5 µL   | 0.2 µM              |
| Taq DNA Polymerase     | 0.25 µL  | 1.25 U              |
| Template DNA           | 3 µL     | -                   |
| Nuclease-free water    | 17.75 µL | -                   |

## Nest 1 PCR Cycling Conditions:

- Initial denaturation: 94°C for 3 minutes
- 30 cycles of:
  - Denaturation: 94°C for 30 seconds
  - Annealing: 50°C for 30 seconds
  - Extension: 72°C for 1 minute
- Final extension: 72°C for 5 minutes

## Nest 2 PCR Reaction Mixture (25 µL total volume):

| Component              | Volume   | Final Concentration |
|------------------------|----------|---------------------|
| 10x PCR Buffer         | 2.5 µL   | 1x                  |
| 10 mM dNTPs            | 0.5 µL   | 200 µM              |
| Forward Primer (10 µM) | 0.5 µL   | 0.2 µM              |
| Reverse Primer (10 µM) | 0.5 µL   | 0.2 µM              |
| Taq DNA Polymerase     | 0.25 µL  | 1.25 U              |
| Nest 1 PCR Product     | 1 µL     | -                   |
| Nuclease-free water    | 19.75 µL | -                   |

## Nest 2 PCR Cycling Conditions:

- Initial denaturation: 94°C for 3 minutes
- 30 cycles of:
  - Denaturation: 94°C for 30 seconds
  - Annealing: 50°C for 30 seconds

- Extension: 72°C for 1 minute
- Final extension: 72°C for 5 minutes

#### Verification of PCR Products:

Run 5 µL of the nest 2 PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

## Protocol 3: Genotyping of SP Resistance Markers by Sanger Sequencing

Sanger sequencing of the amplified Pfdhfr and Pfdhps fragments allows for the definitive identification of known and novel mutations.

#### Materials:

- Purified nest 2 PCR products
- Sequencing primers (can be the same as nest 2 primers)
- BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
- Sequencing purification kit
- Access to a capillary sequencing instrument (e.g., Applied Biosystems 3730xl)
- Sequence analysis software (e.g., FinchTV, Chromas, or Geneious)

#### Procedure:

- Purify PCR Products: Purify the nest 2 PCR products using a commercially available PCR purification kit to remove excess primers and dNTPs.
- Quantify DNA: Quantify the purified PCR product using a spectrophotometer (e.g., NanoDrop) or by comparison to a DNA ladder on an agarose gel.

- Cycle Sequencing Reaction: Set up the cycle sequencing reaction according to the manufacturer's protocol. A typical reaction includes:
  - Purified PCR product (10-40 ng)
  - Sequencing primer (3.2 pmol)
  - BigDye™ Terminator Ready Reaction Mix
  - Nuclease-free water to a final volume of 10-20 µL
- Cycle Sequencing Thermal Cycling: Perform cycle sequencing in a thermal cycler using the conditions recommended by the sequencing kit manufacturer.
- Purification of Sequencing Products: Purify the sequencing products to remove unincorporated dye terminators. This can be done using methods such as ethanol/EDTA precipitation or column-based purification kits.
- Capillary Electrophoresis: Resuspend the purified sequencing products in Hi-Di™ Formamide and run on a capillary sequencing instrument.
- Data Analysis:
  - Analyze the resulting electropherograms using sequence analysis software.
  - Align the obtained sequences with a known reference sequence for *P. falciparum* dhfr and dhps (e.g., from PlasmoDB) to identify single nucleotide polymorphisms (SNPs).
  - Examine the chromatograms for mixed peaks, which may indicate a mixed-genotype infection.

## Visualizations

## Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

Caption: SP mechanism, resistance, and surveillance workflow.

## Logical Relationship between Molecular Data and Public Health Decisions



[Click to download full resolution via product page](#)

Caption: Molecular data informing public health policy.

## References

- 1. Next-Generation Sequencing and Bioinformatics Protocol for Malaria Drug Resistance Marker Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Molecular Surveillance Capacity for Asymptomatic and Drug-Resistant Malaria in a Resource-Limited Setting—Experiences and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesamalaria.org [mesamalaria.org]
- 4. mesamalaria.org [mesamalaria.org]

- 5. malariaconsortium.org [malariaconsortium.org]
- 6. SP Resistance Data Access Group | Infectious Diseases Data Observatory [iddo.org]
- 7. Molecular monitoring of Plasmodium falciparum super-resistance to sulfadoxine–pyrimethamine in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Markers for Sulfadoxine/Pyrimethamine and Chloroquine Resistance in Plasmodium falciparum in Thailand [parahostdis.org]
- 9. Prevalence of molecular markers of sulfadoxine-pyrimethamine resistance in Plasmodium falciparum isolates from West Africa during 2012-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalence of molecular markers of sulfadoxine-pyrimethamine resistance in Plasmodium falciparum isolates from West Africa during 2012–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of antimalaria drug resistance-conferring mutations associated with sulphadoxine-pyrimethamine-resistant Plasmodium falciparum in East Africa: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Molecular surveillance of sulfadoxine-pyrimethamine-resistant Plasmodium falciparum in São Tomé and Príncipe] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short report: molecular markers associated with Plasmodium falciparum resistance to sulfadoxine-pyrimethamine in the Democratic Republic of Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 14. docs.bvsalud.org [docs.bvsalud.org]
- To cite this document: BenchChem. [Application Notes: Molecular Surveillance of Sulfadoxine-Pyrimethamine (SP) Resistance in Plasmodium falciparum]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208122#field-application-of-molecular-surveillance-for-sp-resistance>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)